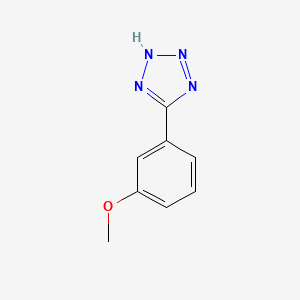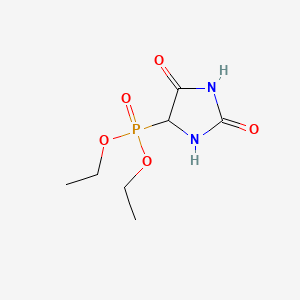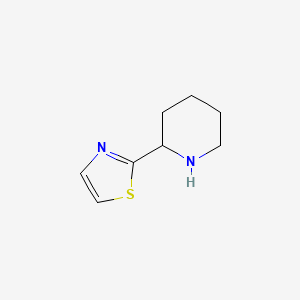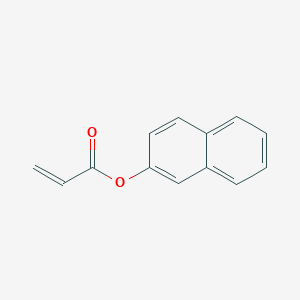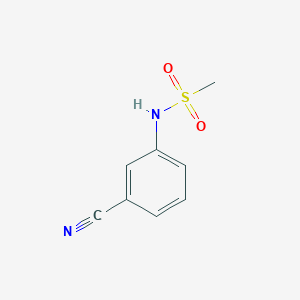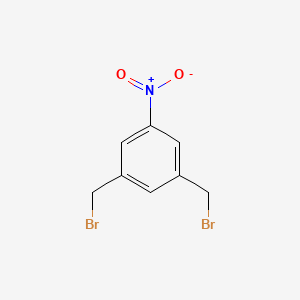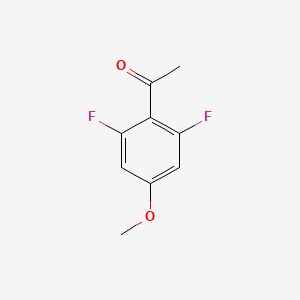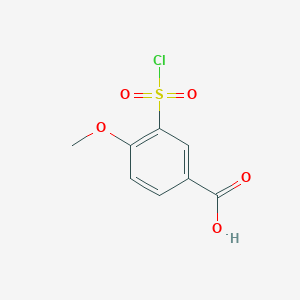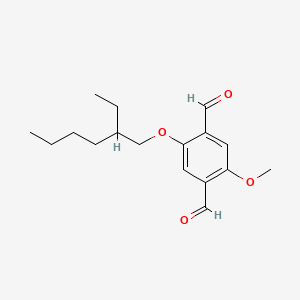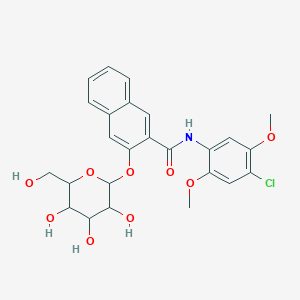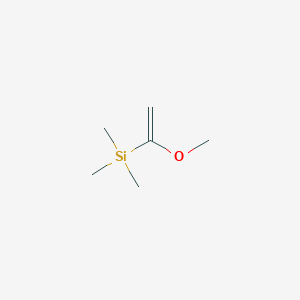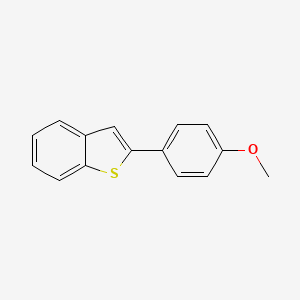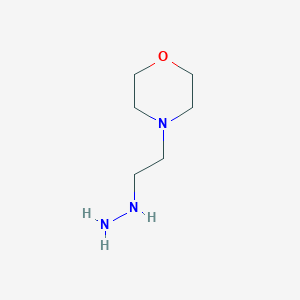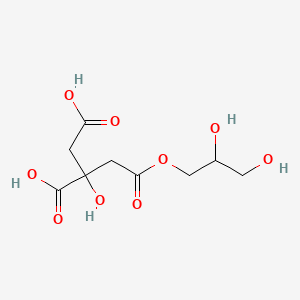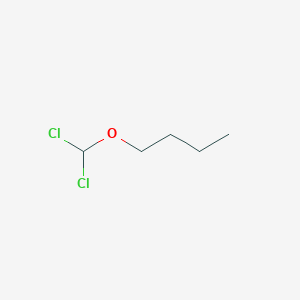
Butyl Dichloromethyl Ether
Vue d'ensemble
Description
Butyl Dichloromethyl Ether is a chemical compound with the molecular formula C5H10Cl2O . It is a liquid at 20 degrees Celsius .
Molecular Structure Analysis
The Butyl Dichloromethyl Ether molecule contains a total of 17 bond(s). There are 7 non-H bond(s), 3 rotatable bond(s), and 1 ether(s) (aliphatic) .
Physical And Chemical Properties Analysis
Butyl Dichloromethyl Ether is a liquid at 20 degrees Celsius . It has a boiling point of 50 °C/11 mmHg, a flash point of 12 °C, a specific gravity of 1.11 (20/20), and a refractive index of 1.44 .
Applications De Recherche Scientifique
1. Direct Formylation of Fluorine-Containing Aromatics
- Summary of Application : Butyl Dichloromethyl Ether is used in the direct formylation of fluorine-containing aromatic compounds. This process is used to produce corresponding aldehydes in good yields .
- Methods of Application : The reaction involves the use of dichloromethyl propyl ether and dichloromethyl butyl ether for the formylation of fluorine-containing anisoles . These ethers are preferred over methyl ether, which is prepared from volatile methyl formate .
- Results or Outcomes : The reaction of fluorine-containing phenols with these dichloromethyl alkyl ethers did not yield salicylaldehyde derivatives, but instead led to the production of corresponding aryl formates in high yields .
2. Oxidation Under Fuel-Rich Conditions
- Summary of Application : Butyl Dichloromethyl Ether is used in the study of oxidation under fuel-rich conditions .
- Methods of Application : The oxidation of 2500 ppm of di-n-butyl ether is investigated under fuel-rich conditions (φ = 2) at low temperatures (460–780 K), a residence time of 1 s, and 10 atm . The experiments are carried out in a fused silica jet-stirred reactor .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the source .
3. Transesterification of β-keto esters
- Summary of Application : Butyl Dichloromethyl Ether is used in the transesterification of β-keto esters. This process is important in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .
- Methods of Application : The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the source .
4. Synthesis of Fluorobenzaldehyde
- Summary of Application : Butyl Dichloromethyl Ether is used in the synthesis of fluorobenzaldehyde, a key reagent for the preparation of several pharmaceutical intermediates .
- Methods of Application : The synthesis involves the direct formylation of fluorine-containing aromatics with dichloromethyl alkyl ethers . Dichloromethyl propyl ether and dichloromethyl butyl ether have been applied for the formylation of fluorine-containing anisoles to give the corresponding aldehydes in good yields .
- Results or Outcomes : The reaction of fluorine-containing phenols with these dichloromethyl alkyl ethers did not give salicylaldehyde derivatives, leading instead to corresponding aryl formates in high yields .
5. Atmospheric Chemistry
- Summary of Application : Butyl Dichloromethyl Ether is used in the study of atmospheric chemistry .
- Methods of Application : The study involved the investigation of the oxidation of 2500 ppm of di-n-butyl ether under fuel-rich conditions (φ = 2) at low temperatures (460–780 K), a residence time of 1 s, and 10 atm . The experiments were carried out in a fused silica jet-stirred reactor .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
1-(dichloromethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHBNABFJZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401497 | |
| Record name | Butyl Dichloromethyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl Dichloromethyl Ether | |
CAS RN |
5312-73-2 | |
| Record name | Butyl Dichloromethyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl Dichloromethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



